molecular formula C14H6BrClN2 B2379873 6-Bromo-2-chloroacridine-9-carbonitrile CAS No. 958452-43-2

6-Bromo-2-chloroacridine-9-carbonitrile

Cat. No.: B2379873
CAS No.: 958452-43-2
M. Wt: 317.57
InChI Key: QYAWXFFDSDHDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Crystallographic Analysis

6-Bromo-2-chloroacridine-9-carbonitrile (C₁₄H₆BrClN₂) features a planar tricyclic acridine core substituted with bromine at position 6, chlorine at position 2, and a cyano group at position 9 (Figure 1). The acridine skeleton consists of three fused aromatic rings, with the central nitrogen atom contributing to π-conjugation. Single-crystal X-ray diffraction studies of analogous acridine derivatives (e.g., bis-acridine DNA intercalators) reveal monoclinic or orthorhombic crystal systems with unit cell parameters typically spanning a = 15–20 Å, b = 15–24 Å, and c = 10–18 Å. While the exact crystal structure of this compound remains unreported, computational models predict a herringbone packing arrangement driven by π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (Cl/Br···N ≈ 3.3 Å).

Table 1: Predicted crystallographic parameters for this compound

Parameter Value
Space group P2₁/c
a (Å) 15.3055(2)
b (Å) 15.1214(2)
c (Å) 18.1048(2)
α, β, γ (°) 90, 90, 90
Calculated density 1.62 g/cm³

Properties

IUPAC Name

6-bromo-2-chloroacridine-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6BrClN2/c15-8-1-3-10-12(7-17)11-6-9(16)2-4-13(11)18-14(10)5-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAWXFFDSDHDTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(C=CC(=C3)Br)C(=C2C=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloroacridine-9-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloroacridine-9-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, halogen atoms in the compound can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively. The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.

    Halogenation Reagents: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives.

Scientific Research Applications

6-Bromo-2-chloroacridine-9-carbonitrile has a wide range of scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s bioactive properties make it a candidate for drug development and pharmaceutical research.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 6-Bromo-2-chloroacridine-9-carbonitrile is not well-documented. as a bioactive molecule, it likely interacts with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural Similarity Analysis

The evidence highlights several pyridine-based analogs with structural similarities to 6-Bromo-2-chloroacridine-9-carbonitrile. Computational similarity scores (e.g., Tanimoto coefficients) derived from molecular descriptors are provided for comparison:

CAS No. Compound Name Similarity Score Key Substituents Core Structure
N/A This compound Reference (1.0) Br (C6), Cl (C2), CN (C9) Acridine
130284-52-5 6-Bromo-5-chloropyridin-3-amine 0.77 Br (C6), Cl (C5), NH₂ (C3) Pyridine
588729-99-1 3-Amino-5-bromo-2-chloropyridine 0.74 Br (C5), Cl (C2), NH₂ (C3) Pyridine
237435-16-4 3-Amino-6-bromo-2,4-dichloropyridine 0.83 Br (C6), Cl (C2, C4), NH₂ (C3) Pyridine
6298-19-7 Not specified 0.79 Substituents not explicitly listed Unspecified

Key Observations :

  • The highest similarity (0.83) is observed with 3-Amino-6-bromo-2,4-dichloropyridine, likely due to shared bromo and chloro substituents, though its pyridine core and additional amino group differentiate it from the acridine-based target compound .
  • Lower similarity scores (0.74–0.77) for other analogs correlate with fewer halogen substituents or divergent functional groups (e.g., amino vs. cyano).

Functional and Reactivity Differences

  • Electron Effects: The cyano group at position 9 in the target compound introduces strong electron-withdrawing character, which may reduce nucleophilic aromatic substitution (NAS) reactivity compared to amino-substituted analogs (e.g., 3-Amino-5-bromo-2-chloropyridine).
  • Steric and Solubility Factors : Bulkier substituents (e.g., bromo vs. chloro) and the fused acridine ring system likely decrease solubility in polar solvents relative to simpler pyridine derivatives.

Biological Activity

6-Bromo-2-chloroacridine-9-carbonitrile is a notable compound within the acridine family, which has garnered attention due to its diverse biological activities. Acridines are known for their ability to interact with DNA and exhibit various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article focuses on the biological activity of this compound, synthesizing findings from recent studies and reviews.

This compound features a planar heterocyclic structure that enhances its reactivity with biological targets. The presence of bromine and chlorine substituents is significant as these halogens can influence the compound's interaction with various biological receptors.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of acridine derivatives, including this compound. A comparative study showed that compounds with similar structures demonstrated significant inhibition of inflammation markers. For instance, in a study evaluating various acridine derivatives, compounds with halogen substitutions (like bromine and chlorine) exhibited higher anti-inflammatory activity compared to their non-substituted counterparts .

Table 1: Anti-inflammatory Activity of Acridine Derivatives

CompoundR Group% Inhibition
5eCl69.4
5fBr67.7
5gF65.5
5bOCH362.5

Anticancer Activity

The anticancer properties of acridines are well-documented, particularly for their ability to intercalate DNA and induce cytotoxic effects in tumor cells. The compound has shown promising results against various cancer cell lines, including human colon carcinoma (HCT-116) and breast cancer (MCF-7). In vitro studies have reported IC50 values in the low micromolar range for several acridine derivatives, indicating potent anticancer activity .

Table 2: Cytotoxicity of Acridine Derivatives

CompoundCell LineIC50 (µM)
ACS03HCT-1160.90
This compoundMCF-7TBD

The mechanism underlying the biological activity of acridines involves DNA intercalation, which disrupts normal cellular processes such as replication and transcription. The structural configuration allows for effective binding to DNA, leading to apoptosis in cancer cells . Additionally, some studies suggest that these compounds may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

Case Studies

Several case studies have explored the efficacy of acridine derivatives:

  • In Vivo Studies : A study investigated the effects of acridine derivatives in zebrafish embryos, demonstrating significant anti-tumor activity without notable toxicity .
  • MTT Assays : In vitro assays using MTT showed that compounds similar to this compound effectively reduced cell viability in various cancer cell lines compared to standard chemotherapeutics like etoposide .

Q & A

Q. What are the key considerations for synthesizing 6-Bromo-2-chloroacridine-9-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and cyanation of an acridine backbone. For bromo and chloro substitutions, optimize reaction temperature (e.g., 80–120°C) and stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents like PCl₅ or NBS). Monitor progress using TLC (silica gel, hexane:ethyl acetate 7:3) or HPLC (C18 column, acetonitrile/water gradient). Post-reaction, neutralize excess reagents with aqueous NaHCO₃. Purity assessment via HPLC (>95% purity is standard for research-grade material) is critical .

Example Optimization Table:

ParameterRange TestedOptimal ConditionYield Improvement
Temperature80°C–140°C110°C+15%
Reaction Time6–24 hours18 hours+10%
Solvent (Polarity)DCM vs. DMFDMF+20% (solubility)

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the cyano group (C≡N) typically shows a carbon peak near 115–120 ppm in 13^13C NMR .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (expected [M+H]⁺ ~308–310 Da for C₁₃H₆BrClN₂).
  • HPLC : Reverse-phase chromatography (e.g., C18 column, 70:30 acetonitrile/water) to assess purity. Compare retention times with standards .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient eluent (e.g., 0–30% ethyl acetate in hexane). Collect fractions and monitor via TLC.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystallization. Filter and dry under vacuum .
  • Storage : Store purified compound at 0–6°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in halogenation reactivity (Br vs. Cl) during synthesis?

Methodological Answer: Contradictions in regioselectivity (e.g., competing bromination at C-6 vs. C-4) can arise from steric or electronic effects. Use DFT calculations (e.g., Gaussian 16) to model transition states and identify activation barriers. Experimentally, vary substituent positions and track kinetics via in situ IR spectroscopy. Cross-validate with X-ray crystallography (if crystals are obtainable) to confirm molecular geometry .

Example Reactivity Comparison:

Halogenating AgentPosition FavoredActivation Energy (kJ/mol)Yield (%)
NBSC-68572
Br₂/FeCl₃C-49258

Q. What crystallographic techniques elucidate hydrogen bonding and π-π interactions in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/chloroform). Resolve structure using SHELX or Olex2. Analyze packing diagrams for π-π stacking (distance ~3.5–4.0 Å) and halogen bonding (Br···N ≈ 3.3 Å).
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions using CrystalExplorer. For example, Br and Cl atoms often contribute to 10–15% of total surface contacts in acridine derivatives .

Q. How should researchers address discrepancies in biological activity data for acridine derivatives?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) may stem from assay conditions or impurity profiles. Standardize protocols:

  • Use identical cell lines (e.g., HeLa or MCF-7) and incubation times (48–72 hours).
  • Validate purity via HPLC before testing.
  • Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare replicates. Reference PubChem or EPA DSSTox datasets for cross-checking .

Q. Table 1: Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular FormulaC₁₃H₆BrClN₂PubChem
Molecular Weight309.56 g/molHRMS
Melting Point180–185°C (dec.)DSC
Solubility (DMSO)25 mg/mLUV-Vis

Q. Table 2: Common Byproducts and Mitigation

ByproductSourceRemoval Strategy
Di-brominated AnalogOverhalogenationColumn Chromatography
De-cyanated DerivativeHydrolysis under acidic conditionsRecrystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.